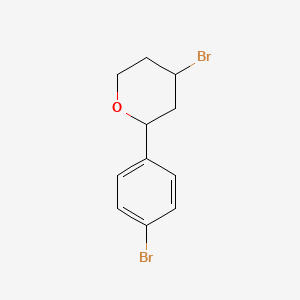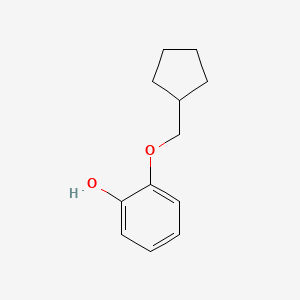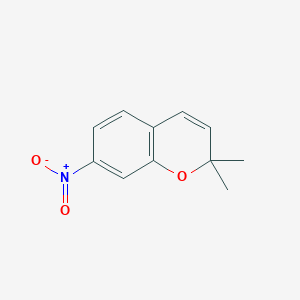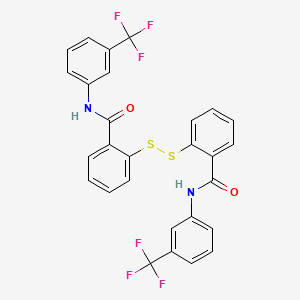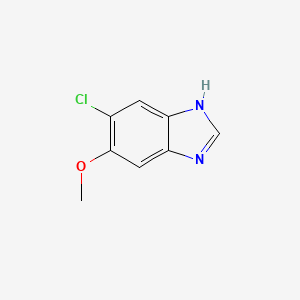
5-chloro-6-methoxy-3H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-methoxy-3H-1,3-benzodiazole: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-methoxy-3H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine derivatives with appropriate aldehydes or carboxylic acids. One common method involves the reaction of 4-chloro-2-methoxyaniline with formic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, catalytic redox cycling using cerium (IV) and hydrogen peroxide has been reported to be effective in synthesizing benzimidazoles. Additionally, copper-catalyzed reactions in dimethyl sulfoxide (DMSO) at elevated temperatures have shown good yields and tolerance towards various functional groups .
Chemical Reactions Analysis
Types of Reactions: 5-chloro-6-methoxy-3H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The methoxy group at the 6-position can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic Substitution: Reagents like bromine or nitric acid in acidic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzimidazoles.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives
Scientific Research Applications
Chemistry: 5-chloro-6-methoxy-3H-1,3-benzodiazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its interactions with various biomolecules, including enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of benzimidazole derivatives .
Medicine: Benzimidazole derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a wide range of pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-chloro-6-methoxy-3H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in DNA replication and repair.
Receptors: Modulation of receptor-mediated signaling pathways, such as G-protein coupled receptors (GPCRs) and ion channels
Comparison with Similar Compounds
5,6-dimethylbenzimidazole: A degradation product of vitamin B12 with similar structural features.
5-methoxybenzimidazole: A compound with a methoxy group at the 5-position instead of the 6-position.
5,6-dibromo-2-chloro-1H-benzimidazole: A halogenated derivative with bromine atoms at the 5 and 6 positions.
Uniqueness: 5-chloro-6-methoxy-3H-1,3-benzodiazole is unique due to the presence of both a chlorine atom and a methoxy group, which impart distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for diverse applications compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-chloro-5-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2-4H,1H3,(H,10,11) |
InChI Key |
RAPIBSLFOCQMBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Methylcyclohexyl)amino]propane-1-sulfonic acid](/img/structure/B8684670.png)

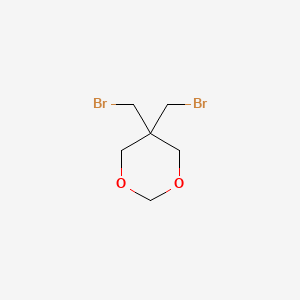
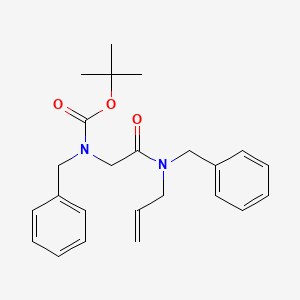
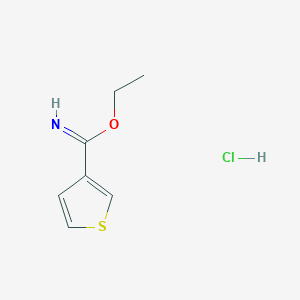
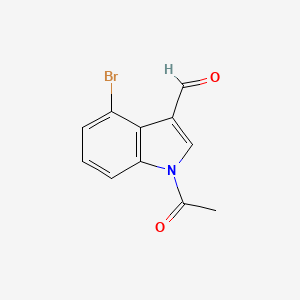
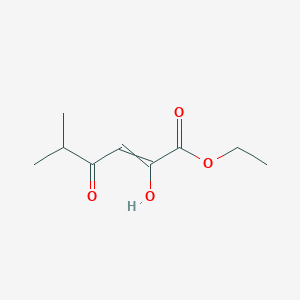
![Amino(6,6-difluorobicyclo[3.1.0]hex-3-yl)acetic acid](/img/structure/B8684733.png)
![N-[3-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-4-yl]benzamide](/img/structure/B8684738.png)

